molecular formula C9H7FN2 B1374274 4-(2-fluorophenyl)-1H-pyrazole CAS No. 1037828-70-8

4-(2-fluorophenyl)-1H-pyrazole

Cat. No. B1374274
CAS RN: 1037828-70-8
M. Wt: 162.16 g/mol
InChI Key: YNFMOAIXQYPMME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(2-fluorophenyl)-7-methoxycoumarin” was achieved by Pechmann reaction under mild conditions via a three-step reaction . Another study reported the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .

Scientific Research Applications

Organic Synthesis

4-(2-fluorophenyl)-1H-pyrazole: serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. The fluorophenyl group, in particular, can act as a directing group in metal-catalyzed reactions, facilitating the formation of C-C bonds in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the development of new drugs. Its pyrazole core is a common motif in medicinal chemistry, often associated with anti-inflammatory and analgesic properties. The fluorine atom can enhance the biological activity of the compound by increasing its lipophilicity, thus improving its ability to cross cell membranes .

Agrochemical Development

The agrochemical industry benefits from the use of 4-(2-fluorophenyl)-1H-pyrazole as a precursor for the synthesis of herbicides and pesticides. The fluorine atom can contribute to the stability of the compound in various environmental conditions, making it a valuable addition to the agrochemical toolkit .

Dyestuff Production

This compound finds application in the production of dyestuffs, where it can be used to synthesize dyes with specific properties. The presence of the fluorophenyl group can influence the color and fastness properties of the dye, making it suitable for use in high-performance applications .

Antimicrobial and Antitubercular Properties

Research has shown that pyrazole derivatives, including 4-(2-fluorophenyl)-1H-pyrazole , exhibit antimicrobial and antitubercular properties. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting the growth of pathogens.

Anticancer Applications

The compound’s potential in anticancer applications has been explored, with studies indicating that pyrazole derivatives can exhibit cytotoxicity against tumor cell lines. This suggests that 4-(2-fluorophenyl)-1H-pyrazole could be a candidate for the development of new anticancer drugs.

properties

IUPAC Name

4-(2-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMOAIXQYPMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-1H-pyrazole

CAS RN

1037828-70-8
Record name 4-(2-fluorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.08 ml of N,N-dimethylformamide was slowly added dropwise to 11.03 ml of POCl3 were at 0-5° C. while stirring and, after about 5 minutes a solution of 2-fluorophenylacetic acid (6 g, 38.9 mmol) in 20 ml of N,N-dimethylformamide was added dropwise. The mixture was then heated at 70° C. for about 17 hours. The mixture was subsequently quenched with ice-water and the mixture was made alkaline by adding NaOH. The resulting solid was filtered off, the solution was extracted with dichloromethane, and the organic phase was dried and concentrated. The oil obtained in this way was directly dissolved in 50 ml of ethanol. 7.3 ml of hydrazine hydrate were added, and the reaction mixture was heated at 55° C. for 3 hours. After the reaction was complete, the solvent was evaporated and the remaining solid was stirred with water and then dried. 2.65 g of 4-(2-fluorophenyl)-1H-pyrazole were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.03 mL
Type
reactant
Reaction Step Three
Quantity
11.08 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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